

PP121 compared to other kinase inhibitors

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Compound Focus: PP121

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PP121 Profile and Target Comparison

PP121's defining feature is its ability to simultaneously inhibit tyrosine kinases and PI3-Ks. The following table compares PP121's primary targets and potency against other representative inhibitors [1].

Inhibitor Name	Primary Target Families	Key Molecular Targets	Example Potency (IC50)	Notes / Key Differentiators
PP121	Tyrosine Kinases & PI3-Ks	Src, Abl, VEGFR, p110 α , mTOR	Low nanomolar (e.g., ~10-80 nM for various targets) [1]	Dual-specificity ; designed to overcome resistance from redundant signaling pathways [1].
PP1	Tyrosine Kinases	Src family kinases, Abl	N/A	Classical pyrazolopyrimidine; selective for tyrosine kinases, lacks significant PI3-K activity [1].
Dasatinib	Tyrosine Kinases	Bcr-Abl, Src family kinases	N/A	Clinically approved TKI; shares a similar tyrosine kinase inhibition profile with PP121 [1].
PI-103	PI3-Ks	p110 α , mTOR	N/A	PI3-K selective ; shows little to no activity against a broad panel

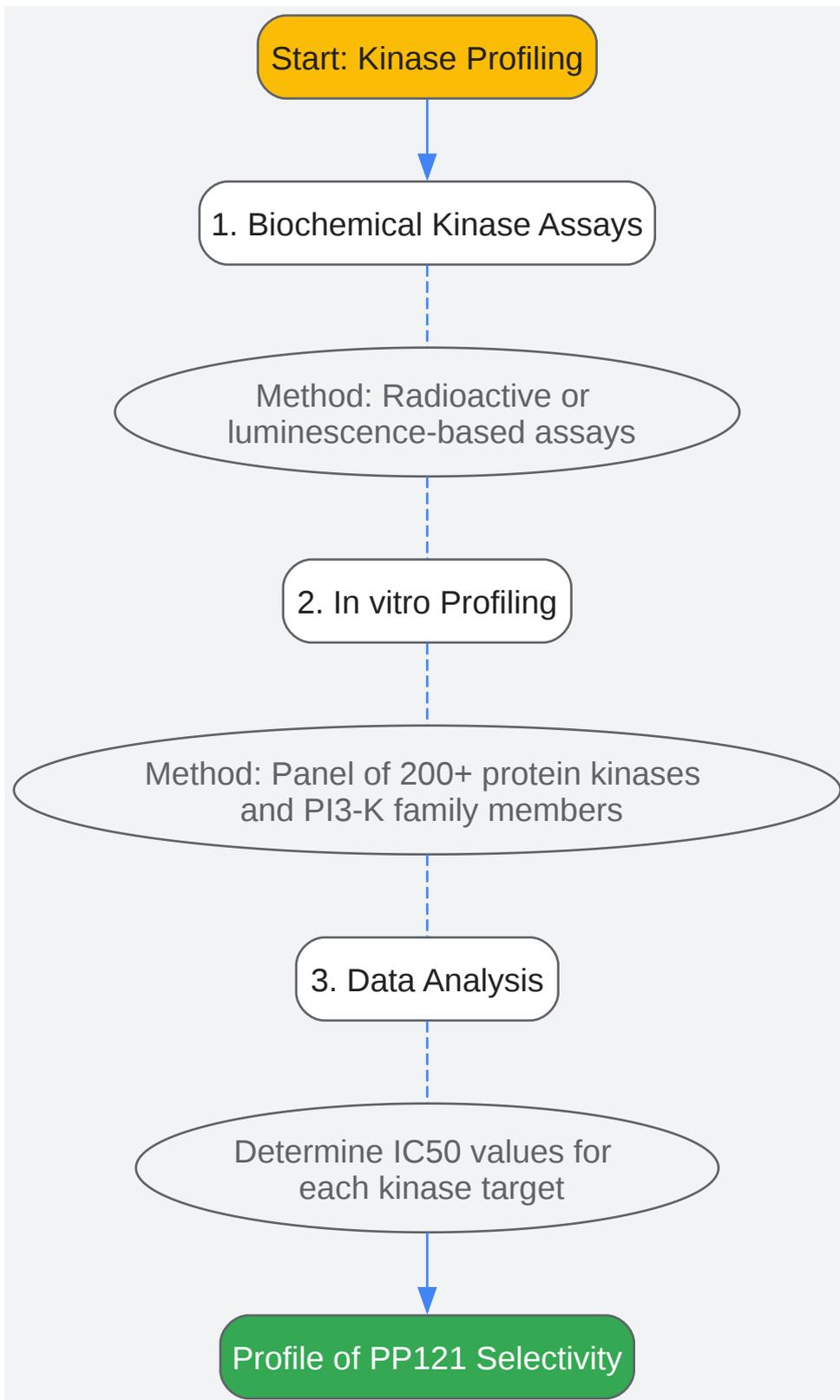
Inhibitor Name	Primary Target Families	Key Molecular Targets	Example Potency (IC50)	Notes / Key Differentiators
				of protein kinases [1].
Wortmannin	PI3-Ks	p110 α , other PI3-Ks	N/A	Pan-PI3-K inhibitor; can inhibit other kinases like PLK1, but not a designed dual inhibitor [1].

PP121 inhibits key oncogenic drivers. The table below shows its potency against specific targets [2] [3] [1].

Target	Reported IC50 or Effective Concentration	Experimental Context
p110 α (PI3K)	< 80 nM [1]	In vitro kinase activity assay.
mTOR	~10 nM to 80 nM [1]	In vitro kinase activity assay.
VEGFR2	~80 nM [1]	In vitro kinase activity assay; also observed downstream signaling downregulation in asthma models [2].
Src	~20 nM [1]	In vitro kinase activity assay.
Abl	~10 nM [1]	In vitro kinase activity assay.
Cell Proliferation	0.5 - 10 μ M [3] [4]	NSCLC cell lines (NCI-H1975, NCI-H2170); 48-hour crystal violet assay.
In Vivo Asthma Model	20 & 50 mg/kg [2]	Daily oral gavage in mice, showing dose-dependent alleviation of asthma pathology.

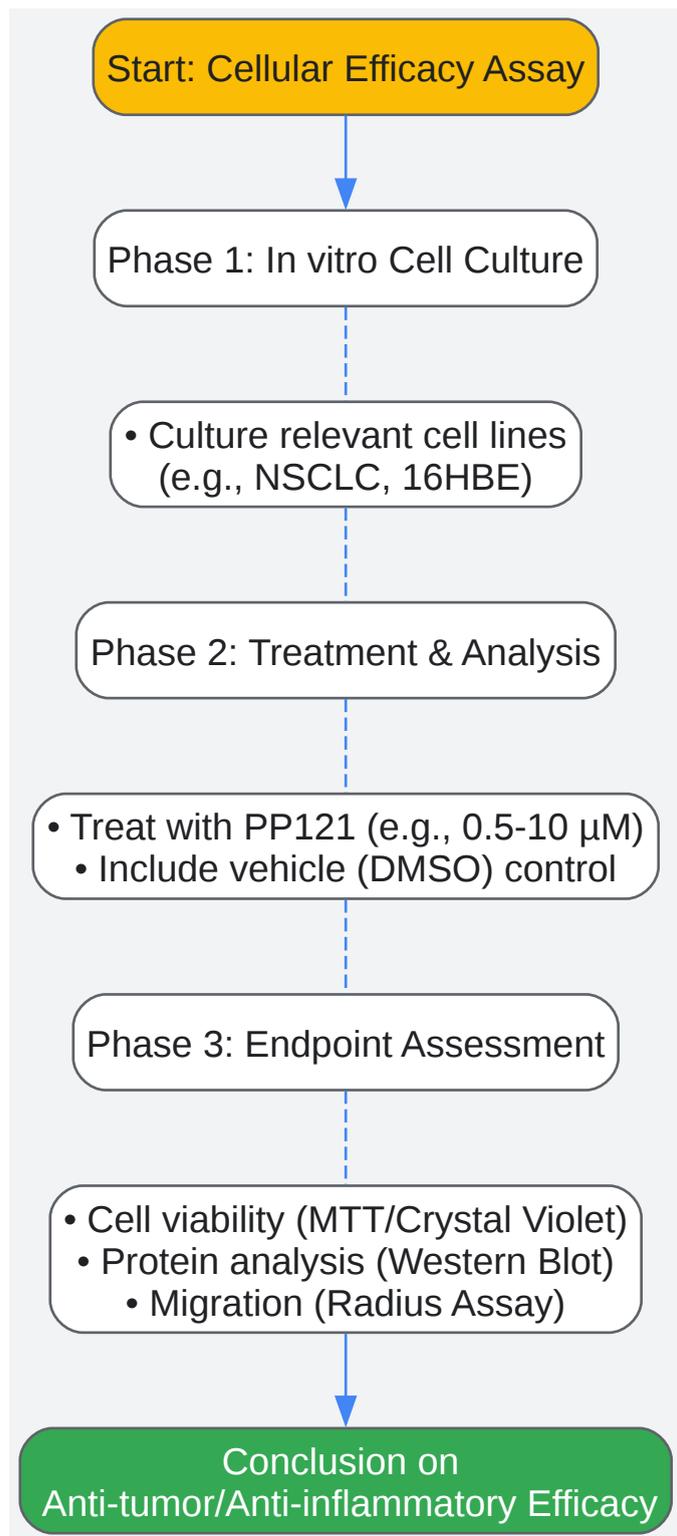
Experimental Workflows

To evaluate **PP121**, researchers use specific protocols. The diagrams below outline key workflows for kinase activity profiling and cellular efficacy assessment.



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The primary method for defining **PP121**'s selectivity is **biochemical profiling** against a large panel of kinases [1]. This involves in vitro activity assays to determine IC50 values, confirming dual inhibition and high selectivity against serine-threonine kinases [1].

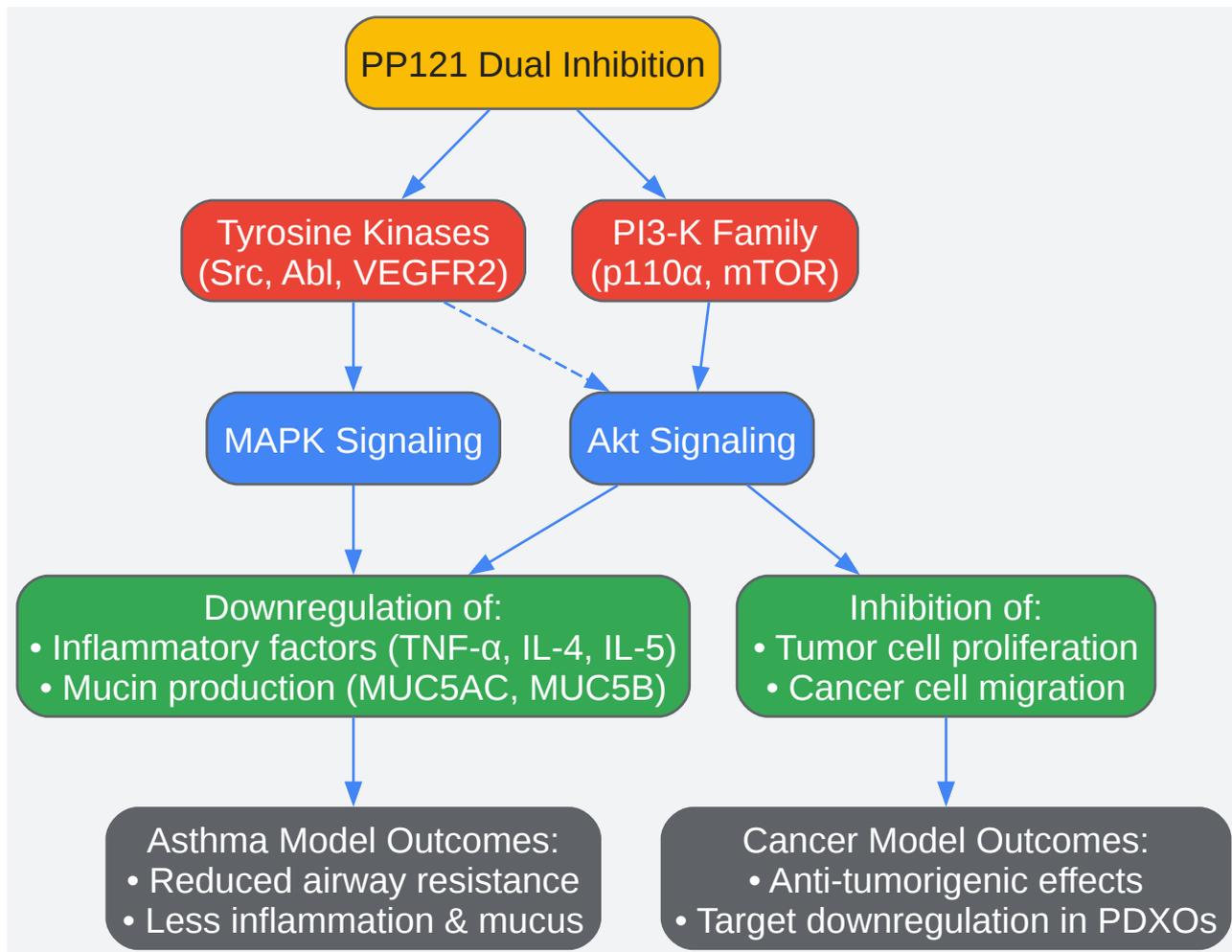


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Cellular assays determine functional effects [2] [3]. After treating cells, endpoints like proliferation and downstream signaling are measured. Western blotting analyzes pathway modulation by probing phosphorylation of Akt, S6, and p38 MAPK [2] [3].

Therapeutic Efficacy and Signaling Pathways

PP121 demonstrates efficacy in diverse disease models by targeting specific signaling pathways.



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- **Asthma Models:** In a murine asthma model, **PP121** treatment alleviated airway hyperresponsiveness, systematic inflammation, and mucus hypersecretion. Mechanistically, this was

linked to the **downregulation of inflammatory factors**, mucins, and suppression of the **MAPK/Akt signaling pathway** [2].

- **Cancer Models:** In NSCLC studies, **PP121** exerted **anti-tumorigenic effects** by downregulating phosphorylated Akt and S6 ribosomal protein, key markers of PI3-K/Akt/mTOR pathway activity. It also inhibited the invasion and migration of NSCLC cells, even in co-culture models with astrocytes to mimic the brain metastasis environment [3] [4].

Conclusion for Researchers

PP121 is a versatile chemical probe and potential therapeutic agent due to its rational dual-specificity design. Its primary value lies in simultaneously targeting tyrosine kinase and PI3-K signaling, which is crucial for overcoming resistance in cancer and addressing complex pathologies in inflammatory diseases like asthma.

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